molecular formula C15H16N2O2S B2889277 2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034289-50-2

2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2889277
CAS RN: 2034289-50-2
M. Wt: 288.37
InChI Key: ZTEFZUSGOAEXPW-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been shown to possess various biological activities.2.1]heptan-5-yl)ethanone.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Research has explored the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks in drug discovery, including the synthesis of a conformationally restricted analogue of proline, known as 2,3-ethanoproline. This process involves intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides, highlighting the potential of these compounds in medicinal chemistry and drug design (Druzhenko et al., 2018).

Antibacterial and Antifungal Activities

Novel bioactive molecules synthesized from indole derivatives have demonstrated significant antioxidant and antimicrobial activities. A study on 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives showcased their efficacy as antioxidants and antimicrobial agents, comparing favorably with standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).

Novel Synthesis Methodologies

The field has also seen the development of novel synthesis methods for convulsants with unique ring systems and penicillin-type β-lactams. For instance, the synthesis of dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione via unusual rearrangement reactions offers insights into generating compounds with potential GABAA receptor antagonist properties (Kawamura & Casida, 1990). Furthermore, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane as a basic skeleton of penicillins represents a significant advancement in creating β-lactam antibiotics (Chiba et al., 1985).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(17-7-11-5-10(17)8-19-11)9-20-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEFZUSGOAEXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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